molecular formula C5H2ClF3O2S2 B2677492 4-(Trifluoromethyl)thiophene-3-sulfonyl chloride CAS No. 1855675-37-4

4-(Trifluoromethyl)thiophene-3-sulfonyl chloride

Cat. No.: B2677492
CAS No.: 1855675-37-4
M. Wt: 250.63
InChI Key: AVYBGNWGLMTDIC-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)thiophene-3-sulfonyl chloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a thiophene ring, which is further substituted with a sulfonyl chloride group. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with thiophene as the starting material.

  • Trifluoromethylation: The thiophene ring undergoes trifluoromethylation to introduce the trifluoromethyl group at the 4-position. This can be achieved using reagents such as trifluoromethyltrimethylsilane or trifluoromethanesulfonyl chloride.

  • Sulfonylation: The trifluoromethylated thiophene is then subjected to sulfonylation to introduce the sulfonyl chloride group at the 3-position. This step often involves chlorosulfonic acid or thionyl chloride.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of sulfonyl oxide derivatives.

  • Reduction: Reduction reactions can lead to the formation of thiophene derivatives with reduced oxidation states.

  • Substitution: Substitution reactions are common, where the sulfonyl chloride group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as amines, alcohols, or thiols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Sulfonyl oxides.

  • Reduction Products: Thiophene derivatives with reduced oxidation states.

  • Substitution Products: Various nucleophilic substitution products.

Scientific Research Applications

4-(Trifluoromethyl)thiophene-3-sulfonyl chloride is utilized in various scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Medicine: It is explored for its potential medicinal properties, including its use in drug design and development.

  • Industry: The compound finds applications in the production of materials with specific properties, such as enhanced chemical resistance and stability.

Mechanism of Action

The mechanism by which 4-(Trifluoromethyl)thiophene-3-sulfonyl chloride exerts its effects involves its reactivity with various nucleophiles and electrophiles. The trifluoromethyl group enhances the electrophilic character of the compound, making it more reactive in substitution reactions. The sulfonyl chloride group is a good leaving group, facilitating nucleophilic substitution reactions.

Molecular Targets and Pathways:

  • Nucleophilic Substitution: The sulfonyl chloride group is targeted by nucleophiles, leading to the formation of various substitution products.

  • Electrophilic Substitution: The trifluoromethyl group enhances the electrophilic character, making the compound susceptible to electrophilic attack.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)pyridine: A pyridine derivative with a trifluoromethyl group.

  • Benzaldehyde, 4-(trifluoromethyl)-: A benzaldehyde derivative with a trifluoromethyl group.

Uniqueness: 4-(Trifluoromethyl)thiophene-3-sulfonyl chloride is unique due to its combination of a trifluoromethyl group and a sulfonyl chloride group on a thiophene ring. This combination provides distinct reactivity and properties compared to other similar compounds.

Properties

IUPAC Name

4-(trifluoromethyl)thiophene-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF3O2S2/c6-13(10,11)4-2-12-1-3(4)5(7,8)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYBGNWGLMTDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)S(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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